molecular formula C12H12N2S B6618195 N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine CAS No. 866769-75-7

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B6618195
CAS No.: 866769-75-7
M. Wt: 216.30 g/mol
InChI Key: URFHHXBOXFVOCY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-phenyl-1,3-thiazol-2-amine (CAS 866769-75-7) is a high-purity small molecule with the molecular formula C12H12N2S and a molecular weight of 216.30 g/mol. This compound belongs to the 4-phenyl-1,3-thiazol-2-amine class of heterocycles, a scaffold recognized as a promising starting point in medicinal chemistry research, particularly against kinetoplastid parasites . Studies on related 4-phenyl-1,3-thiazol-2-amines have demonstrated significant biological activities, including potent action against promastigote forms of Leishmania amazonensis , which is responsible for the cutaneous form of leishmaniasis . The antikinetoplastid activity of the 2-aminothiazole core has been further highlighted in screenings of compound libraries, identifying it as a potential hit for exploration against trypanosomes . A target fishing study has suggested that one potential mechanism of action for this class of compounds could involve the S-methyl-5-thioadenosine phosphorylase enzyme . The compound is supplied for research purposes as a building block in drug discovery. It is exclusively intended for laboratory research and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)11-8-15-12(14-11)13-10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHHXBOXFVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287385
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866769-75-7
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866769-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction begins with nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of bromoacetophenone, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates hydrogen bromide (HBr), yielding the thiazole ring. For this compound, N-cyclopropylthiourea serves as the nitrogen source, introducing the cyclopropylamine moiety at position 2.

Bromoacetophenone+N-CyclopropylthioureaEtOH, refluxThis compound+HBr\text{Bromoacetophenone} + \text{N-Cyclopropylthiourea} \xrightarrow{\text{EtOH, reflux}} \text{this compound} + \text{HBr}

Optimization of Reaction Parameters

Key parameters influencing yield and purity include solvent choice, temperature, and stoichiometry. Ethanol or isopropanol as solvents at reflux temperatures (78–82°C) typically achieve yields of 65–75%. Excess thiourea (1.2 equivalents) ensures complete consumption of the α-haloketone, minimizing side products like disubstituted thiazoles.

Table 1: Hantzsch Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol7295
Temperature80°C6893
Thiourea Equivalence1.2 eq7597

Alternative Cyclopropanation Approaches

Post-synthetic cyclopropanation offers a modular route to introduce the cyclopropyl group after thiazole ring formation. This two-step strategy involves:

  • Synthesis of 4-phenyl-1,3-thiazol-2-amine via Hantzsch method.

  • Cyclopropanation using trimethylsulfoxonium iodide (TMSOI) under basic conditions.

Cyclopropanation Reaction

The amine group at position 2 undergoes alkylation with TMSOI in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This method achieves moderate yields (50–60%) due to competing over-alkylation and ring-opening side reactions.

Table 2: Cyclopropanation Efficiency

BaseSolventTemperatureYield (%)
Potassium carbonateDMF0°C → 25°C58
Sodium hydrideTHF-10°C → 25°C52

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of pre-formed thiazole intermediates. The Suzuki-Miyaura coupling is particularly effective for introducing aryl groups at position 4.

Suzuki-Miyaura Coupling Protocol

A boronic ester derivative of benzene reacts with 4-bromo-N-cyclopropyl-1,3-thiazol-2-amine in the presence of Pd(PPh₃)₄ and cesium carbonate. This method achieves high regioselectivity and yields up to 85%.

Table 3: Cross-Coupling Conditions

CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneDioxane85
Pd(OAc)₂XPhosToluene78

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes.

Flow Chemistry Adaptations

A microreactor system operating at 100°C with a residence time of 15 minutes improves Hantzsch synthesis yields to 80% while reducing solvent waste by 40%.

Table 4: Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield (%)7280
Solvent Waste (L/kg)127.2
Reaction Time6 hours15 minutes

Comparative Analysis of Synthetic Methodologies

Each method presents distinct advantages and limitations:

Table 5: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Hantzsch Synthesis75HighModerate
Cyclopropanation58LowHigh
Suzuki Coupling85ModerateLow

The Hantzsch method remains optimal for laboratory-scale synthesis due to its simplicity, while flow-enhanced protocols are preferable for industrial applications. Transition metal-catalyzed approaches, though high-yielding, incur higher costs from palladium catalysts .

Chemical Reactions Analysis

Amide Bond Formation

The primary amine at position 2 readily reacts with carboxylic acids or acyl chlorides to form amides, a key reaction for modifying biological activity.

Example Reaction :

Thiazol-2-amine+RCOClRCONH-Thiazole+HCl\text{Thiazol-2-amine} + \text{RCOCl} \rightarrow \text{RCONH-Thiazole} + \text{HCl}

Experimental Data :

  • Reaction with chloroacetyl chloride in the presence of a base (e.g., NaH) yields N-acyl derivatives .

  • Coupling with 3-(4-trifluoromethylbenzyl)butanoic acid using carbodiimide reagents (e.g., EDCI) produces amides with anti-inflammatory activity .

ReagentProductYieldReference
Chloroacetyl chlorideN-Chloroacetyl-thiazole derivative80%
3-(4-TFM benzyl)butanoic acidAnti-inflammatory amide85%

Alkylation and Arylation

The amine group undergoes alkylation or arylation under nucleophilic substitution conditions.

Example Reaction :

Thiazol-2-amine+R-XR-NH-Thiazole+HX\text{Thiazol-2-amine} + \text{R-X} \rightarrow \text{R-NH-Thiazole} + \text{HX}

Key Findings :

  • Alkylation with methyl iodide in DMF forms N-methyl derivatives.

  • Suzuki coupling with aryl boronic acids introduces substituents at position 4 or 5 of the thiazole ring .

Conditions :

  • Base: K2_2CO3_3 or NaH.

  • Solvent: DMF or THF.

Oxidation Reactions

The thiazole sulfur atom and cyclopropyl group are susceptible to oxidation.

Oxidation Pathways :

  • Sulfur Oxidation :

    • Using H2_2O2_2 or mCPBA converts the thiazole sulfur to sulfoxide or sulfone.

    ThiazoleH2O2Thiazole sulfoxide\text{Thiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiazole sulfoxide}
  • Cyclopropane Ring Oxidation :

    • Ozone or strong oxidants cleave the cyclopropane ring to form carbonyl compounds.

Products :

  • Sulfoxides (bioactive intermediates).

  • Dicarbonyl derivatives (used in further syntheses).

Reduction Reactions

Selective reduction of functional groups is achievable with appropriate reagents.

Reduction Targets :

  • Nitro Groups (if present in derivatives): Reduced to amines using H2_2/Pd-C or SnCl2_2.

  • Thiazole Ring : Partial reduction with LiAlH4_4 yields dihydrothiazoles.

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions, enabling access to polycyclic systems.

Example :

  • Huisgen cycloaddition with azides forms triazole-linked hybrids.

Thiazole+R-N3Triazole-Thiazole conjugate\text{Thiazole} + \text{R-N}_3 \rightarrow \text{Triazole-Thiazole conjugate}

Applications :

  • Synthesis of antimicrobial and anticancer agents .

Nucleophilic Substitution

Electrophilic positions on the thiazole ring (e.g., position 5) undergo substitution.

Reagents :

  • Halogens (Cl2_2, Br2_2) for halogenation.

  • Amines or thiols for functionalization .

Case Study :

  • Bromination at position 5 followed by Suzuki coupling introduces aryl groups .

Complexation with Metals

The nitrogen atoms coordinate with transition metals, forming complexes with catalytic or medicinal properties.

Observed Complexes :

  • Cu(II) and Fe(III) complexes show enhanced antimicrobial activity .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine and its derivatives exhibit promising anticancer properties. Studies have demonstrated that compounds with the thiazole moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives of 4-phenyl-1,3-thiazol-2-amines have been screened for their cytotoxic effects against human cancer cells, showing potential for further development as anticancer agents .

Key Findings:

  • The compound's structure allows it to interact with critical cellular pathways involved in cancer progression.
  • Specific analogs have shown IC50 values indicative of potent activity against cell lines such as HepG2 and PC12 .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Study Insights:

  • In vitro evaluations have shown that certain derivatives possess significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against species such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus25Antibacterial
N-cyclopropyl derivative AEscherichia coli32Antibacterial
N-cyclopropyl derivative BCandida albicans40Antifungal

Antileishmanial Potential

The compound has been explored for its potential as an antileishmanial agent. A study focused on the synthesis and biological screening of 4-phenyl-1,3-thiazol-2-amines showed that these compounds could serve as scaffolds for developing new treatments against leishmaniasis, a neglected tropical disease .

Research Highlights:

  • The thiazole scaffold is recognized for its ability to interfere with the metabolic pathways of Leishmania species.
  • The selectivity index indicates a favorable therapeutic window for potential drug candidates derived from this scaffold.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (Compound 49)
  • Substituents : 2,6-Dimethylphenyl (N), phenyl (4).
  • Activity : Exhibits anti-tubercular properties, highlighting the role of aryl substituents in modulating activity against Mycobacterium tuberculosis .
  • Physicochemical Properties : White solid; synthesis achieved via coupling reactions, though melting point and solubility data are unspecified .
SSR125543A
  • Substituents : Chloro, methoxy, methyl, and cyclopropyl groups on a multi-substituted phenyl backbone.
  • Activity : Potent corticotropin-releasing factor 1 (CRF1) receptor antagonist, demonstrating CNS applications in stress-related disorders .
  • Comparison : The cyclopropyl group in SSR125543A is part of a larger substituent, suggesting that cyclopropane’s ring strain may stabilize ligand-receptor interactions. This contrasts with the simpler N-cyclopropyl substitution in the target compound, which may offer streamlined synthesis and reduced molecular weight.

Analogs with Modified 4-Position Substituents

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Substituents : 4-Fluorophenyl (4), 3-chloro-2-methylphenyl (N).
  • Activity : Demonstrates antibacterial activity, attributed to halogenated aryl groups enhancing membrane penetration .
  • Comparison: Fluorine’s electronegativity may improve bioavailability relative to the non-halogenated phenyl group in the target compound.
4-(Dihydroacenaphthylenyl) Derivatives (e.g., 3c–3h)
  • Substituents : Dihydroacenaphthylenyl (4), varied aryl groups (N).
  • Properties : High melting points (185–325°C) and HPLC purity (>98%), indicating thermal stability and synthetic robustness .
  • Comparison : The bulky dihydroacenaphthylenyl group likely reduces solubility compared to the phenyl group, underscoring the balance between aromaticity and hydrophobicity in drug design.

Impact of Substituents on Activity and Properties

Halogenated Derivatives
  • Example : 4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine (Compound 6) .
  • Activity : Chlorine atoms may enhance antibacterial or antifungal activity via electron-withdrawing effects.
  • Comparison : Cyclopropane’s lipophilicity may offer similar bioavailability enhancements without the toxicity risks associated with polychlorinated analogs.
Heterocyclic Derivatives
  • Example: MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) .
  • Activity : Dual inhibitor of Mortalin and PARP1, relevant in cancer therapy.
  • Comparison : The triazole-thiophene moiety introduces hydrogen-bonding capacity, contrasting with the simpler cyclopropyl group’s steric effects.

Biological Activity

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring, which is known for its significant biological properties. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of both cyclopropyl and phenyl groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Preliminary studies indicate that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, derivatives of thiazole compounds have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Microorganism Inhibition (%) MIC (μg/mL)
Staphylococcus aureus81%20–28
Bacillus subtilis91%20–28
Escherichia coli70%25–30
Candida albicans75%30–35

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that compounds in this class can induce cytotoxic effects in various cancer cell lines. For example, the compound has been evaluated against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range .

Cell Line IC50 (μM)
HepG21.61 ± 1.92
PC121.98 ± 1.22

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound may modulate enzyme activity or bind to receptor sites critical for cellular signaling pathways . This interaction could lead to altered cellular responses, contributing to its antimicrobial and anticancer activities.

Case Studies

Recent research has highlighted the potential of thiazole derivatives, including this compound, in drug development:

  • Antileishmanial Activity : A study assessed several thiazole derivatives against Leishmania amazonensis, revealing that modifications in the structure significantly influenced their efficacy as potential antileishmanial agents .
  • Anticancer Studies : In vitro studies involving various cancer cell lines demonstrated that structural variations in thiazole compounds could enhance their cytotoxicity. For instance, substituents on the phenyl ring were found to be crucial for increasing anticancer activity .

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